molecular formula C7H8ClNO B13948236 1-ethyl-1H-pyrrole-2-carbonyl chloride

1-ethyl-1H-pyrrole-2-carbonyl chloride

Cat. No.: B13948236
M. Wt: 157.60 g/mol
InChI Key: YGKVANGYLUWOLQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrole-2-carbonyl chloride is a heterocyclic organic compound with the molecular formula C7H8ClNO It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H9NO2+SOCl2C7H8ClNO+SO2+HCl\text{C}_7\text{H}_9\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_8\text{ClNO} + \text{SO}_2 + \text{HCl} C7​H9​NO2​+SOCl2​→C7​H8​ClNO+SO2​+HCl

This method is efficient and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to 1-ethyl-1H-pyrrole-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert it to 1-ethyl-1H-pyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution.

    1-Ethyl-1H-pyrrole-2-methanol: Formed from reduction.

    1-Ethyl-1H-pyrrole-2-carboxylic acid: Formed from oxidation.

Scientific Research Applications

1-Ethyl-1H-pyrrole-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrrole-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming amides or esters in nucleophilic substitution reactions.

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrrole-2-carboxylic acid
  • 1-Ethyl-1H-pyrrole-2-methanol
  • 1-Ethyl-1H-pyrrole-2-carboxaldehyde

Comparison: 1-Ethyl-1H-pyrrole-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. In contrast, 1-ethyl-1H-pyrrole-2-carboxylic acid is less reactive and primarily used in different synthetic applications. 1-Ethyl-1H-pyrrole-2-methanol and 1-ethyl-1H-pyrrole-2-carboxaldehyde have distinct functional groups, leading to different reactivity and applications.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

1-ethylpyrrole-2-carbonyl chloride

InChI

InChI=1S/C7H8ClNO/c1-2-9-5-3-4-6(9)7(8)10/h3-5H,2H2,1H3

InChI Key

YGKVANGYLUWOLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C(=O)Cl

Origin of Product

United States

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